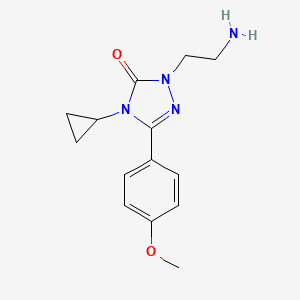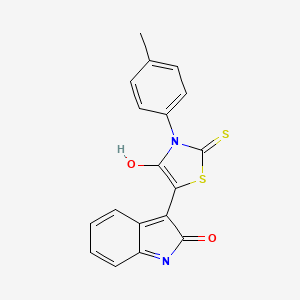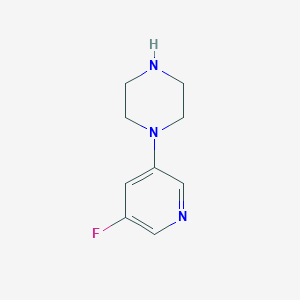
1-(2-aminoethyl)-4-cyclopropyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-aminoethyl)-4-cyclopropyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one” is a complex organic molecule. It contains several functional groups including an aminoethyl group, a cyclopropyl group, a methoxyphenyl group, and a 1,2,4-triazolone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the aminoethyl group could be introduced through a reaction with an ethyleneamine . The 1,2,4-triazolone group could potentially be synthesized through a series of reactions involving a triazole and a carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazolone group would likely contribute to the compound’s polarity, while the cyclopropyl group would add some degree of steric hindrance .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aminoethyl group could participate in reactions with carboxylic acids to form amides, while the 1,2,4-triazolone group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the polar 1,2,4-triazolone group and the nonpolar cyclopropyl group could impact the compound’s solubility .Applications De Recherche Scientifique
Antimicrobial Activities
1,2,4-Triazole derivatives, including compounds structurally related to 1-(2-aminoethyl)-4-cyclopropyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have demonstrated good or moderate activities against various test microorganisms, highlighting their potential in antimicrobial research (Bektaş et al., 2007).
Corrosion Inhibition
Certain triazole derivatives have been studied for their effectiveness in inhibiting corrosion of metals like mild steel in acidic environments. These compounds, including variants of 1,2,4-triazoles, show high inhibition efficiency and can significantly reduce both cathodic and anodic corrosion currents (Bentiss et al., 2009).
Anticancer Potential
Some 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been synthesized and screened for their anticancer activity. These compounds have shown promising results against a panel of 60 cancer cell lines derived from various cancer types, suggesting their potential role in developing new anticancer agents (Bekircan et al., 2008).
Synthesis of Heterocyclic Compounds
Triazole derivatives are key intermediates in the synthesis of a wide range of heterocyclic compounds. These compounds have been used to create various chemical structures with potential applications in different fields of chemistry and biology (Vo, 2020).
Crystal Structure Analysis
The crystal structure of compounds related to this compound has been determined, providing insights into their molecular configuration and potential for designing molecules with specific properties (Lu et al., 2021).
Anticancer Activity of Mannich Bases
Mannich bases derived from 1,2,4-triazoles have been synthesized and evaluated for their anticancer activity. Some of these compounds exhibited potency against different cancer types, suggesting their relevance in cancer research (Holla et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-aminoethyl)-4-cyclopropyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-20-12-6-2-10(3-7-12)13-16-17(9-8-15)14(19)18(13)11-4-5-11/h2-3,6-7,11H,4-5,8-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUZGXZVZNLRTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)N2C3CC3)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Aminomethyl)phenyl]morpholin-3-one](/img/structure/B2869679.png)
![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2869680.png)


![methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate](/img/structure/B2869683.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2869685.png)
![N-[1-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2869687.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2869688.png)
![1-(4-Methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)prop-2-en-1-one](/img/structure/B2869690.png)

![6-(4-Butylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2869695.png)
![Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B2869697.png)